1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid
Overview
Description
1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H13N3O6 and a molecular weight of 295.25 g/mol . It is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a carboxylic acid group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with 2,4-dinitrophenyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of enzyme activity and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)piperidine-4-carboxylic acid: This compound has a similar structure but with a single nitro group, leading to different reactivity and applications.
1-(4-Nitrophenyl)piperidine-4-carboxylic acid: The position of the nitro group affects the compound’s chemical properties and biological activity.
2,4-Dinitrophenylhydrazine: While not a piperidine derivative, it shares the 2,4-dinitrophenyl moiety and is used in similar chemical reactions.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and applications in various fields of research.
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c16-12(17)8-3-5-13(6-4-8)10-2-1-9(14(18)19)7-11(10)15(20)21/h1-2,7-8H,3-6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYNZADLEOKUOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822495 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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